molecular formula C12H17ClN2O2 B3085999 N-(4-Nitrobenzyl)cyclopentanamine hydrochloride CAS No. 1158425-54-7

N-(4-Nitrobenzyl)cyclopentanamine hydrochloride

Cat. No. B3085999
CAS RN: 1158425-54-7
M. Wt: 256.73 g/mol
InChI Key: KJJXLVOFOZVTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-Nitrobenzyl)cyclopentanamine hydrochloride” is a chemical compound with the CAS Number: 1158425-54-7 . It has a molecular weight of 256.73 and its IUPAC name is N-(4-nitrobenzyl)cyclopentanamine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “N-(4-Nitrobenzyl)cyclopentanamine hydrochloride” is 1S/C12H16N2O2.ClH/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13H,1-4,9H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(4-Nitrobenzyl)cyclopentanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 256.73 .

Scientific Research Applications

Synthesis and Organic Chemistry

Nitrobenzyl compounds, including derivatives like N-(4-Nitrobenzyl)cyclopentanamine hydrochloride, are often used in organic synthesis. For example, N,N-Dimethyl-4-nitrobenzylamine is an important intermediate in organic synthesis, widely utilized in the medical, pesticide, and chemical industries. Its synthesis involves a process with methylene chloride as the reaction solvent, highlighting its role in facilitating various chemical reactions due to its reactivity and functional groups (Wang Ling-ya, 2015).

Medicinal Chemistry

In medicinal chemistry, nitrobenzyl derivatives serve as key intermediates. For instance, modifications to the nitrobenzyl group in nucleoside transport protein inhibitors can significantly affect their biological activity. This demonstrates the compound's utility in designing molecules with potential therapeutic applications, such as in treating diseases associated with nucleoside transport proteins (R. A. Tromp et al., 2005).

Polymer and Materials Science

Nitrobenzyl groups are also prominent in polymer and materials science. They are used to introduce photolabile groups into polymers, allowing for the controlled alteration of polymer properties through irradiation. This has significant implications for the development of new materials with tunable properties for various applications, from drug delivery systems to responsive materials (H Zhao et al., 2012).

Biomimetic Indicators and Sensors

Furthermore, nitrobenzyl derivatives, such as 4-(4-Nitrobenzyl)pyridine (NBP), have been employed as colorimetric indicators for alkylating agents, serving as biomimetic indicators in toxicological screenings and environmental monitoring. This application underscores the compound's potential in developing sensors and assays for detecting hazardous substances (Philip A Provencher & J. Love, 2015).

Safety and Hazards

The safety data sheet (SDS) for “N-(4-Nitrobenzyl)cyclopentanamine hydrochloride” can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

N-[(4-nitrophenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXLVOFOZVTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrobenzyl)cyclopentanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(4-Nitrobenzyl)cyclopentanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.